

3-(benzyloxy)-2,2-dimethylcyclobutan-1-one chemical properties

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Cyclobutanones for Drug Discovery

A Senior Application Scientist's Field Guide to 3-(BenzylOxy)cyclobutan-1-one: A Versatile Scaffold for Medicinal Chemistry

Foreword: This guide addresses the chemical properties and applications of **3-(benzyloxy)-2,2-dimethylcyclobutan-1-one**. It is important to note that while this specific molecule is indexed, detailed experimental data in the public domain is sparse.^[1] Therefore, this document will focus on its parent compound, 3-(benzyloxy)cyclobutan-1-one, a well-characterized and synthetically versatile building block. The principles of reactivity, synthesis, and application discussed herein provide a robust and scientifically grounded framework for researchers and drug development professionals working with this class of compounds. The presence of the gem-dimethyl group in the target molecule is anticipated to primarily influence steric hindrance around the carbonyl group and adjacent positions, a factor to be considered when adapting the methodologies described.

Introduction: The Cyclobutane Motif in Modern Drug Design

The cyclobutane ring, once considered an exotic and unstable scaffold, has emerged as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure allows for

precise positioning of substituents, offering a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can serve as a bioisostere for other common functionalities, improving pharmacokinetic properties such as metabolic stability and cell permeability.

Within this class, 3-(benzyloxy)cyclobutan-1-one stands out as a particularly useful synthetic intermediate. The molecule incorporates three key features: a reactive ketone for further functionalization, a strained four-membered ring that can participate in ring-opening or expansion reactions, and a benzyl ether protecting group that is stable under a variety of reaction conditions but can be readily cleaved when needed. This combination makes it an ideal starting point for the synthesis of complex carbocyclic nucleoside analogues and other pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of 3-(benzyloxy)cyclobutan-1-one are critical for its application in synthesis, guiding choices in solvent selection, reaction temperature, and purification methods.

Physical Properties

The compound is typically a colorless to yellow, clear liquid or a solid, depending on purity and ambient temperature.^[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |
|---------------------|--|---|
| Molecular Formula | C ₁₁ H ₁₂ O ₂ | [2] [3] |
| Molecular Weight | 176.21 g/mol | [2] [3] |
| CAS Number | 30830-27-4 | [2] [3] |
| Boiling Point | 285 °C | [2] |
| Density | 1.11 g/cm ³ | [2] |
| Refractive Index | 1.5225 | [2] |
| Flash Point | 126 °C | [2] |
| Storage Temperature | -20°C (Freezer), Inert Atmosphere | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of 3-(benzyloxy)cyclobutan-1-one during synthesis and subsequent reactions.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint for the molecule. The signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclobutane ring, and the methylene protons of the cyclobutane ring are all distinctly resolved.[\[2\]](#)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------------------|-------------|--|
| 7.40-7.29 ppm | multiplet (m) | 5H | Aromatic protons (C ₆ H ₅) |
| 4.53 ppm | singlet (s) | 2H | Benzylic protons (OCH ₂) |
| 4.38 ppm | triplet of triplets (tt) | 1H | C3-H of cyclobutane |
| 3.3-3.1 ppm | multiplet (m) | 4H | C2-H ₂ and C4-H ₂ of cyclobutane |

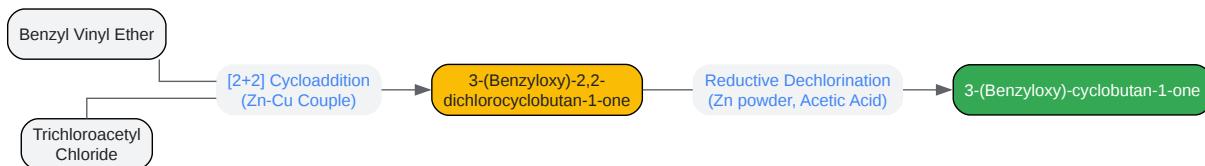
(Data acquired in CDCl_3 at 500 MHz)[2]

Synthesis and Manufacturing Pathway

The synthesis of 3-(benzyloxy)cyclobutan-1-one can be achieved through several routes. A common and effective industrial method involves a multi-step process starting from readily available materials, culminating in a dechlorination step to yield the final product.[4]

Overall Synthetic Scheme

The pathway involves the formation of a dichlorinated cyclobutanone intermediate followed by reductive dechlorination. This approach is advantageous as it leverages robust and scalable chemical transformations.



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Caption: High-level overview of the synthetic pathway to 3-(benzyloxy)cyclobutan-1-one.

Step-by-Step Synthesis Protocol

This protocol describes the final reductive dechlorination step, a critical transformation in the overall synthesis.[4] The causality for using zinc powder in acetic acid is based on its effectiveness as a reducing agent for vicinal dihalides to form alkenes, and in this case, for the selective removal of the gem-dichloro group without affecting the ketone or benzyl ether.

- **Reaction Setup:** In a suitable reaction vessel, dissolve 3-(benzyloxy)-2,2-dichlorocyclobutanone (1.0 eq) in a 1:1 mixture of acetic acid and water.[4]
- **Reagent Addition:** Slowly add zinc powder (approx. 3.0 eq) to the solution while stirring at room temperature. The slow addition is crucial to control the exotherm of the reaction.[4]

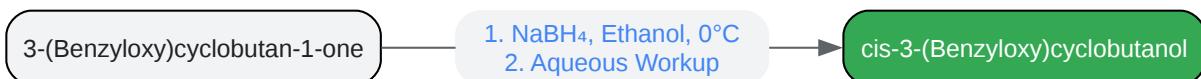
- Reaction Monitoring: Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup - Filtration: Upon completion, filter the reaction mixture to remove excess zinc and zinc salts.[4]
- Workup - Extraction: Transfer the filtrate to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether.[4]
- Workup - Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize residual acetic acid, followed by a brine wash.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
- Purification: The crude 3-(benzyloxy)cyclobutan-1-one can be purified by distillation or silica gel column chromatography to achieve high purity (typically 95-98%).[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-(benzyloxy)cyclobutan-1-one lies in the reactivity of its ketone functional group. This ketone can be readily transformed into a variety of other functionalities, serving as a linchpin for building molecular complexity.

Stereoselective Reduction of the Carbonyl Group

A primary application is the reduction of the ketone to a secondary alcohol. The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride is a mild and effective reagent for this transformation, typically leading to the cis-alcohol as the major product due to hydride attack from the less sterically hindered face of the cyclobutane ring.[5]



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Caption: Stereoselective reduction of the ketone to form the corresponding cis-alcohol.

Experimental Protocol: Synthesis of cis-3-(Benzylxy)cyclobutanol

This protocol provides a validated method for the stereoselective reduction of the ketone.[\[5\]](#)

- **Dissolution:** Dissolve 3-(benzylxy)cyclobutan-1-one (1.0 eq) in anhydrous ethanol in a round-bottom flask.
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction rate and enhancing stereoselectivity.
- **Reagent Addition:** Add sodium borohydride (1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[\[5\]](#)
- **Reaction:** Stir the reaction mixture at 0 °C for 3 hours.[\[5\]](#)
- **Quenching:** Carefully quench the reaction by the slow addition of ice-cold water.
- **Extraction:** Extract the product with ethyl acetate. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** After filtering and concentrating the solvent, purify the crude product by silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexanes) to yield the pure cis-3-(benzylxy)cyclobutanol.[\[5\]](#)

Applications in Drug Discovery and Development

The primary value of 3-(benzylxy)cyclobutan-1-one in the pharmaceutical industry is as a versatile starting material for compounds with therapeutic potential. Its structure is frequently incorporated into nucleoside analogues designed to inhibit viral enzymes.

A notable application is its use as a reactant for the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate. These derivatives have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme, a critical target in antiretroviral therapy.[\[2\]](#) The rigid

cyclobutane scaffold mimics the ribose sugar of natural nucleosides but offers greater metabolic stability, a key objective in drug design.

Safety and Handling

As with any chemical reagent, proper handling of 3-(benzyloxy)cyclobutan-1-one is essential for laboratory safety.

- Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[3\]](#)
- Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[\[6\]](#) Avoid formation of dust and aerosols.[\[6\]](#)
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[\[6\]](#)
 - Skin Contact: Immediately wash off with soap and plenty of water.[\[6\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[\[6\]](#)
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[6\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[\[2\]](#)

Conclusion

3-(Benzyl)oxycyclobutan-1-one is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive ketone, a conformationally restricted cyclobutane ring, and a stable benzyl protecting group. While its 2,2-dimethyl derivative remains a more specialized reagent, the well-documented synthesis, reactivity, and application of the parent compound provide a clear and reliable roadmap for its use in the complex, multi-step syntheses required for modern drug discovery. Its role in the development of antiviral agents underscores

the continued importance of strained-ring systems as foundational scaffolds in medicinal chemistry.

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